molecular formula C6H6FNO B1645641 3-Fluoro-4-methylpyridine 1-oxide

3-Fluoro-4-methylpyridine 1-oxide

Cat. No. B1645641
M. Wt: 127.12 g/mol
InChI Key: WESUTBLFFZUEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06455532B1

Procedure details

To a stirred solution of 0.95 g (7.48 mmol) of 3-fluoro-4-methylpyridine N-oxide 5-2 in 20 mL of acetonitrile was added 1.14 g (11.2 mmol) of triethylamine followed by 1.48 g (15.0 mmol) of trimethylsilyl cyanide. This reaction mixture was heated at reflux for 48 h, after which time the solution was concentrated at reduced pressure. The dark residue was dissolved in CHCl3, washed with saturated aqueous NaHCO3 and the aqueous layer back-washed with chloroform (4×). The combined organic layers were dried over MgSO4 and the solvents removed at reduced pressure to give an oil that was chromatographed on SiO2 using 75:25 hexane-EtOAc to give 5-3 as a yellow oil: 1H NMR (CDCl3) δ 8.39 (d, 1H, 4.8 Hz), 7.09 (br dd, 1H, 5.8, 5.8 Hz), 2.41 (s, 3H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[CH3:8].[CH2:10]([N:12](CC)CC)C.C[Si](C#N)(C)C>C(#N)C>[C:10]([C:3]1[C:2]([F:1])=[C:7]([CH3:8])[CH:6]=[CH:5][N:4]=1)#[N:12]

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
FC=1C=[N+](C=CC1C)[O-]
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
after which time the solution was concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The dark residue was dissolved in CHCl3
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
WASH
Type
WASH
Details
the aqueous layer back-washed with chloroform (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on SiO2 using 75:25 hexane-EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.